N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
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Overview
Description
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of naphthyridine, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid, also known as Nalidixic acid, is the bacterial DNA polymerase, specifically DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
Nalidixic acid interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition interferes with the DNA synthesis process, preventing the bacteria from replicating . It also inhibits the reverse transcriptase of avian myeloblastoma virus .
Biochemical Pathways
By inhibiting DNA gyrase, Nalidixic acid affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . The compound also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .
Result of Action
The inhibition of DNA gyrase by Nalidixic acid leads to the prevention of DNA replication in bacteria . This results in the inability of the bacteria to grow and reproduce, effectively stopping the bacterial infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid typically involves multiple steps, starting with the formation of the naphthyridine core. The initial step often includes the condensation of appropriate precursors, such as ethyl acetoacetate and 1,8-naphthyridine-3-carboxylic acid, under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridines or derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.
Ciprofloxacin: Another quinolone antibiotic with a slightly different structure.
Uniqueness: N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structural features, such as the presence of the D-aspartic acid moiety, which may confer distinct biological activities compared to other naphthyridine derivatives.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and therapeutic potential.
Properties
CAS No. |
1212087-50-7 |
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Molecular Formula |
C₁₆H₁₇N₃O₆ |
Molecular Weight |
347.32 |
Origin of Product |
United States |
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